5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQOLZVLAYZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
Esterification of 5-Hydroxynicotinic Acid :
Protection of the carboxylic acid is achieved by treating 5-hydroxynicotinic acid with methanol under acidic conditions, yielding methyl 5-hydroxynicotinate. This step prevents undesirable side reactions during subsequent alkylation.Mitsunobu Alkylation :
Methyl 5-hydroxynicotinate reacts with tert-butanol in the presence of Tsunoda’s reagent and triphenylphosphine. The reaction proceeds via an oxyphosphonium intermediate, enabling efficient etherification at position 5. Optimal conditions include tetrahydrofuran (THF) as the solvent and temperatures ranging from 0°C to room temperature.Ester Hydrolysis :
The methyl ester is hydrolyzed using aqueous sodium hydroxide, yielding the target carboxylic acid. This step achieves quantitative conversion under mild conditions (60°C, 1 hour).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Methanol, H2SO4, reflux, 6 hr | 85–90 |
| Mitsunobu Alkylation | tert-Butanol, Tsunoda’s reagent, PPh3, THF | 65–70 |
| Hydrolysis | 1M NaOH, THF/MeOH, 60°C, 1 hr | >95 |
Advantages and Limitations
- Advantages : High regioselectivity, compatibility with sterically hindered alcohols.
- Limitations : Requires specialized reagents (Tsunoda’s reagent), moderate yields in alkylation step.
Nucleophilic Aromatic Substitution (SNAr)
While less common, SNAr offers an alternative route if the pyridine ring is sufficiently activated. This method is theoretically viable due to the electron-withdrawing effect of the carboxylic acid at position 3, which enhances reactivity at position 5.
Synthetic Pathway
Halogenation :
5-Halonicotinic acid (e.g., 5-bromo or 5-fluoro) is synthesized via directed ortho-metalation or nitration/reduction sequences.Substitution with tert-Butoxide :
The halogenated intermediate reacts with potassium tert-butoxide under heated conditions (80–100°C) in dimethylformamide (DMF). Copper(I) iodide may catalyze the reaction.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | N-Bromosuccinimide, DMF, 0°C to rt | 50–60 |
| SNAr | KOtBu, CuI, DMF, 80°C, 24 hr | 30–40 |
Challenges
- Low yields due to competing side reactions (e.g., hydrolysis of the halogen).
- Limited applicability unless strong electron-withdrawing groups are present.
Williamson Ether Synthesis
This classical approach involves deprotonation of the phenolic oxygen followed by alkylation. While straightforward, it is less effective for tertiary alkyl halides due to steric hindrance.
Synthetic Pathway
Ester Protection :
As in Method 1, the carboxylic acid is protected as a methyl ester.Alkylation :
Methyl 5-hydroxynicotinate is treated with tert-butyl bromide in the presence of a strong base (e.g., NaH) in DMF.Deprotection :
The ester is hydrolyzed under basic conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | tert-Butyl bromide, NaH, DMF, rt, 12 hr | 20–30 |
Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mitsunobu Alkylation | 65–70 | High | Moderate | Low |
| SNAr | 30–40 | Moderate | Low | Moderate |
| Williamson Ether | 20–30 | Low | High | High |
Experimental Optimization Insights
- Solvent Effects : THF outperforms DMF in Mitsunobu reactions by reducing side product formation.
- Temperature Control : Maintaining 0°C during reagent addition minimizes exothermic side reactions.
- Catalyst Screening : Copper(I) iodide in SNAr improves yields by 15% but requires rigorous moisture exclusion.
Emerging Approaches
Recent advances in continuous-flow chemistry (e.g., in situ HBr-mediated ester hydrolysis) could be adapted for telescoped synthesis. For example, integrating Mitsunobu alkylation with flow-based ester hydrolysis may enhance throughput and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different pyridine derivatives .
Scientific Research Applications
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Drug Discovery: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Catalysis: It is employed as a catalyst in certain chemical reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid and its analogs:
Biological Activity
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, also known as a pyridine derivative, has gained attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is synthesized through the reaction of pyridine derivatives with tert-butyl alcohol, often catalyzed by acids or bases to enhance the yield and purity of the product. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl ether group and a carboxylic acid functional group.
| Property | Value |
|---|---|
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 197.22 g/mol |
| CAS Number | 2309467-57-8 |
The biological activity of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is attributed to its ability to interact with various biological targets within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to significant changes in cellular processes, including signal transduction pathways.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid demonstrates both antibacterial and antifungal activities. Its effectiveness against various microbial strains makes it a candidate for further exploration in drug development.
Pharmacological Applications
The compound has been investigated for its potential use in drug discovery, particularly as a building block for synthesizing pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance its therapeutic efficacy.
Case Studies
- Antibacterial Efficacy : A study conducted on several pyridine derivatives found that certain modifications led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the tert-butyl group was crucial for enhancing lipophilicity, improving membrane penetration.
- Antifungal Activity : Another research highlighted the antifungal properties of related compounds, suggesting that similar mechanisms may apply to 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid. The compound's ability to disrupt fungal cell membranes was noted as a key factor in its efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, it is essential to compare it with other related compounds:
Table 2: Comparison with Similar Compounds
| Compound | Antibacterial Activity | Antifungal Activity | Unique Features |
|---|---|---|---|
| 4-Hydroxyquinoline | Moderate | Low | Simple structure |
| Indole Derivatives | High | Moderate | Diverse biological activities |
| 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid | High | High | Versatile applications in drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
